N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a chlorophenyl group, a pyrimidinylamino group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoyl chloride with 4-aminopyrimidine to form an intermediate, which is then reacted with piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)-[4-(pyridin-4-ylamino)piperidin-1-yl]methanone
- (3-Chlorophenyl)-[4-(pyrimidin-2-ylamino)piperidin-1-yl]methanone
- (3-Chlorophenyl)-[4-(pyrimidin-5-ylamino)piperidin-1-yl]methanone
Uniqueness
N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a pyrimidinylamino and piperidinylmethanone moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHNEYZESFTFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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